Cas no 2171746-32-8 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid)

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid
- 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid
- 2171746-32-8
- EN300-1515087
-
- インチ: 1S/C26H28N2O5/c1-3-8-23(25(30)31)28-24(29)14-13-17(2)15-27-26(32)33-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h1,4-7,9-12,17,22-23H,8,13-16H2,2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: FPTKMAYYQREBFN-UHFFFAOYSA-N
- SMILES: O(C(NCC(C)CCC(NC(C(=O)O)CC#C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 448.19982200g/mol
- 同位素质量: 448.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 11
- 複雑さ: 722
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 105Ų
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515087-0.25g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1515087-2.5g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1515087-0.5g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1515087-1.0g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1515087-5.0g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1515087-10.0g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1515087-50mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1515087-250mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1515087-500mg |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1515087-0.1g |
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pent-4-ynoic acid |
2171746-32-8 | 0.1g |
$2963.0 | 2023-06-05 |
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acidに関する追加情報
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic Acid: A Comprehensive Overview
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid, with the CAS number 2171746-32-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a methyl substituent, and an alkyne functionality. The combination of these features makes it a versatile molecule with potential applications in drug delivery systems, bioconjugation, and advanced materials.
The core structure of this compound consists of a pentanamide backbone, which serves as a flexible linker. The Fmoc group, a well-known protecting group in peptide synthesis, is attached to the amino group at position 5. This group not only enhances the stability of the compound but also provides a handle for further functionalization. The presence of the alkyne group at position 4 introduces additional reactivity, enabling click chemistry reactions such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) or strain-promoted alkyne cycloaddition (SPAAC). These reactions are pivotal in constructing complex molecules and materials with precise control over their architecture.
Recent studies have highlighted the potential of this compound in drug delivery systems. The Fmoc group can act as a biodegradable protecting group, releasing bioactive molecules upon exposure to specific stimuli such as enzymes or pH changes. This property makes it an attractive candidate for targeted drug delivery, where controlled release is crucial for therapeutic efficacy. Additionally, the alkyne functionality allows for the incorporation of this compound into polymer networks or nanoparticles, further expanding its utility in nanomedicine.
In the realm of materials science, this compound has been explored for its role in constructing stimuli-responsive materials. The combination of the Fmoc group and the alkyne functionality enables the creation of materials that can respond to external stimuli such as light, temperature, or pH. For instance, researchers have demonstrated the use of this compound in developing self-healing polymers and smart coatings that can adapt to environmental changes. These applications underscore its potential in advancing next-generation materials with enhanced functionality.
The synthesis of 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-ynoic acid involves a multi-step process that combines principles from organic synthesis and peptide chemistry. The key steps include the installation of the Fmoc group via nucleophilic acyl substitution and the introduction of the alkyne functionality through Sonogashira coupling reactions. These reactions require precise control over reaction conditions to ensure high yields and product purity.
Despite its complexity, this compound has shown remarkable stability under physiological conditions, making it suitable for biomedical applications. Its ability to resist enzymatic degradation while maintaining reactivity under specific conditions positions it as a valuable tool in bioconjugation chemistry. Researchers have utilized this compound to develop bioconjugates that combine therapeutic agents with targeting ligands, enhancing their specificity and efficacy.
In conclusion, 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopent-4-yonic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, reactivity, and stability make it an invaluable molecule in contemporary research. As advancements in synthetic methods and materials science continue to unfold, this compound is poised to play an even more significant role in shaping innovative solutions across industries.
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